BenchChemオンラインストアへようこそ!

6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride

Solubility Formulation Biochemical Assay

6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride is a partially saturated quinazoline derivative featuring a 6-amino substituent and a 2-hydroxy group, supplied as a hydrochloride salt to enhance aqueous solubility. The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known for its capacity to inhibit enzymes such as dihydrofolate reductase (DHFR) and topoisomerase II, depending on the substitution pattern.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 1820687-40-8
Cat. No. B6592080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride
CAS1820687-40-8
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=NC(=O)N2.Cl
InChIInChI=1S/C8H11N3O.ClH/c9-6-1-2-7-5(3-6)4-10-8(12)11-7;/h4,6H,1-3,9H2,(H,10,11,12);1H
InChIKeyIGQMTQQVVMUZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride (CAS 1820687-40-8): A Differentiated Tetrahydroquinazoline Building Block for Medicinal Chemistry and Biological Screening


6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride is a partially saturated quinazoline derivative featuring a 6-amino substituent and a 2-hydroxy group, supplied as a hydrochloride salt to enhance aqueous solubility . The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known for its capacity to inhibit enzymes such as dihydrofolate reductase (DHFR) and topoisomerase II, depending on the substitution pattern [1][2]. The specific combination of the 2-hydroxy (or its 2-oxo tautomer) and 6-amino functionalities distinguishes this compound from more common 2,4-diamino-tetrahydroquinazoline analogs, potentially altering hydrogen-bonding networks and target selectivity profiles [1].

Why 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride Cannot Be Replaced by Generic Tetrahydroquinazoline Analogs


Tetrahydroquinazoline derivatives exhibit pronounced structure-activity relationships (SAR) where small changes in substitution pattern drastically alter potency, selectivity, and physicochemical properties [1]. The presence of a 2-hydroxy group in the target compound, as opposed to the 2-amino group found in many studied DHFR inhibitors, is expected to modify the tautomeric equilibrium and hydrogen-bond donor/acceptor capacity, potentially leading to a different target engagement profile [2]. Furthermore, the hydrochloride salt form provides a significant aqueous solubility advantage over the free base, which is critical for achieving reproducible concentrations in biochemical assays and in vitro screening campaigns . These factors make direct substitution with generic tetrahydroquinazoline analogs scientifically unjustifiable without comparative experimental validation.

Quantitative Differentiation Evidence for 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 6-amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline provides enhanced aqueous solubility compared to its free base counterpart . While quantitative solubility values for this specific compound are not publicly reported, the general principle that hydrochloride salt formation increases water solubility of amine-containing heterocycles is well-established and is cited by the supplier as a key advantage for biological studies . This is particularly relevant when compared to non-salt tetrahydroquinazoline analogs that may require organic co-solvents for dissolution.

Solubility Formulation Biochemical Assay

Inferred DHFR Inhibitory Potential Based on Tetrahydroquinazoline Class Activity

2,4-Diamino-5,6,7,8-tetrahydroquinazoline derivatives have demonstrated potent inhibition of Plasmodium falciparum DHFR, with IC50 values as low as <50 nM for certain 6-substituted analogs [1]. While the target compound bears a 2-hydroxy group instead of a 2-amino group, the tetrahydroquinazoline scaffold is a validated pharmacophore for DHFR inhibition [1][2]. The 2-hydroxy substituent may engage in hydrogen bonding with the DHFR active site differently than the 2-amino group, potentially offering a distinct selectivity window that warrants experimental profiling.

DHFR inhibition Antifolate Antiparasitic

Distinct Substitution Pattern Enables Alternative Synthetic Derivatization Pathways

The concurrent presence of a 6-amino group and a 2-hydroxy group provides two orthogonal functional handles for derivatization: the amino group can undergo reductive amination, amide coupling, or sulfonamide formation, while the 2-hydroxy group can be alkylated or converted to a leaving group for nucleophilic aromatic substitution . This contrasts with 2,4-diamino analogs where both amino groups have similar reactivity, limiting regioselective functionalization [1]. The target compound thus offers greater synthetic versatility for constructing focused compound libraries.

Synthetic chemistry Building block Quinazoline library

Topoisomerase II Inhibitory Scaffold: Positional Isomer Differentiation

6-Amino-tetrahydroquinazoline derivatives have been identified as a novel class of human topoisomerase II (topoII) catalytic inhibitors that do not act as topoII poisons, thereby avoiding the DNA damage mechanism linked to secondary leukemias [1]. The lead compound ARN-21934 (a 6-amino-tetrahydroquinazoline) demonstrated an IC50 of 2 μM for inhibition of DNA relaxation, compared to IC50 = 120 μM for the clinical topoII poison etoposide [1]. The 2-hydroxy substitution present in the target compound has not been evaluated in this context, but the 6-amino-tetrahydroquinazoline scaffold is a validated starting point for developing non-poison topoII inhibitors.

Topoisomerase II Anticancer Catalytic inhibition

Molecular Weight and Hydrogen-Bonding Profile Comparison with 2,4-Diamino Analogs

The target compound (free base MW = 165.19 g/mol; HCl salt MW = 185.65 g/mol) has a lower molecular weight than typical 2,4-diamino-6-substituted tetrahydroquinazoline DHFR inhibitors, which often exceed 300 g/mol due to bulky 6-arylmethyl substituents [1]. The 2-hydroxy group also alters the hydrogen-bond donor/acceptor count (HBD = 2, HBA = 2 for the free base) compared to 2,4-diamino analogs (HBD = 2 or 3, HBA = 2). This lower MW and balanced HBD/HBA profile may result in improved permeability and solubility, aligning better with lead-like criteria for fragment-based drug discovery.

Physicochemical properties Drug-likeness Lead optimization

Supplier-Reported Purity and Availability for Reproducible Screening

Commercial suppliers list this compound at purity levels typically ≥95% (HPLC) . High and verified purity is essential for generating reliable screening data, as impurities in tetrahydroquinazoline analogs can contribute to off-target effects or false-positive hits. The availability of the hydrochloride salt in stock from multiple suppliers ensures procurement reliability for time-sensitive screening campaigns.

Purity Quality control Procurement

Optimal Research and Procurement Scenarios for 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride


DHFR-Focused Antifolate Drug Discovery Programs

This compound serves as a structurally differentiated starting point for antifolate drug discovery targeting DHFR. The 2-hydroxy substitution pattern provides an alternative hydrogen-bonding motif compared to classical 2,4-diamino antifolates, potentially enabling selectivity for pathogen DHFR over human isoforms [1]. Screening against P. falciparum or M. tuberculosis DHFR, where tetrahydroquinazoline analogs have demonstrated IC50 values in the nanomolar range, is a rational first step.

Topoisomerase II Catalytic Inhibitor Lead Optimization

Given that 6-amino-tetrahydroquinazoline derivatives function as non-poison catalytic inhibitors of human topoisomerase IIα with IC50 values of 2 μM (vs. 120 μM for etoposide) [2], this compound can be used as a core scaffold for synthesizing analogs aimed at improving potency and selectivity for topoIIα over topoIIβ. The 2-hydroxy group may introduce additional interactions within the topoII ATP-binding pocket.

Fragment-Based Lead Discovery and Library Synthesis

With a molecular weight of 165.19 g/mol (free base) and balanced hydrogen-bond donor/acceptor properties, this compound meets fragment-like criteria . Its two orthogonal functional groups (6-NH2 and 2-OH) enable regioselective elaboration, making it suitable for fragment growing, linking, or merging strategies in lead discovery campaigns.

Biochemical Assay Development Requiring High Solubility

The hydrochloride salt form provides enhanced aqueous solubility, which is critical for achieving consistent compound concentrations in biochemical and cell-based assays . This property is particularly advantageous for high-throughput screening formats where DMSO concentrations must be minimized to avoid solvent-induced artifacts.

Quote Request

Request a Quote for 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.